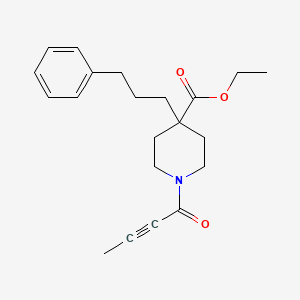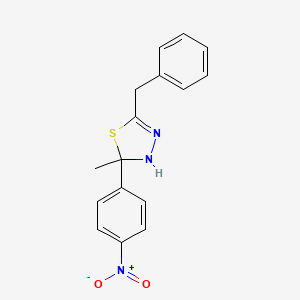
ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as JZP-386, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
Ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate acts by inhibiting the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This results in increased activation of dopamine receptors, leading to improved cognitive function and wakefulness. ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to have affinity for other neurotransmitter transporters such as norepinephrine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to improve cognitive function and wakefulness in animal models and human studies. It has also been shown to increase locomotor activity and reduce fatigue. ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has a long half-life, which allows for sustained effects and reduced dosing frequency.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. It also has a lower abuse potential compared to other stimulants, making it a safer alternative for animal studies. However, ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has limited solubility in water, which may affect its bioavailability and require the use of organic solvents for administration.
Orientations Futures
There are several future directions for research on ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One potential application is for the treatment of ADHD and narcolepsy, which are conditions that currently lack effective treatments. ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate may also have potential as a treatment for other neurological disorders such as Parkinson's disease and depression. Further studies are needed to fully understand the pharmacological properties and potential therapeutic applications of ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate.
Méthodes De Synthèse
The synthesis of ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 3-phenylpropanal in the presence of butynoic acid and a catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and yield of ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective activity against the dopamine transporter, making it a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. ethyl 1-(2-butynoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has also been shown to have a lower abuse potential compared to other stimulants, making it an attractive alternative for the treatment of ADHD.
Propriétés
IUPAC Name |
ethyl 1-but-2-ynoyl-4-(3-phenylpropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-3-9-19(23)22-16-14-21(15-17-22,20(24)25-4-2)13-8-12-18-10-6-5-7-11-18/h5-7,10-11H,4,8,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAOJFVYFJWBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C#CC)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)

![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)
![4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)


![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
